Home > Products > Screening Compounds P67831 > N-(4-bromo-2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
N-(4-bromo-2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide -

N-(4-bromo-2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

Catalog Number: EVT-4747972
CAS Number:
Molecular Formula: C18H18BrFN2O2
Molecular Weight: 393.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: N-(4-Bromo-2-fluorophenyl) malonamide is a molecule that has been investigated for its potential inhibitory effect on protein kinase PKnB from Mycobacterium tuberculosis. Computational studies, including virtual screening and molecular docking, suggest that this compound exhibits good binding affinities within the active site pocket of PKnB. []

2,9,16,23-tetra-N-(4-bromo-2-methoxyphenyl)benzamide Substituted Metallophthalocyanines

    Compound Description: This class of compounds involves metallophthalocyanines with peripheral substitutions of 4-bromo-2-methoxyaniline linked through an amide bridge. These compounds demonstrate good solubility in various organic solvents and have been subjected to antimicrobial and antioxidant activity testing. In vitro assays, such as DPPH radical scavenging, have been used to evaluate their antioxidant properties. Their antimicrobial activity has been screened against Gram-positive bacteria using Streptomycin as a reference, and against fungi with Fluconazole as a reference. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

    Compound Description: This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its synthesis involves a multi-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. []

(E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide

    Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and potential intermolecular interactions. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound, designated as (S)-17b in the study, is a potent inhibitor of class I histone deacetylase (HDAC) isoforms and exhibits antitumor activity. It has shown efficacy in inhibiting the growth of human myelodysplastic syndrome (SKM-1) cells in vitro and in vivo. (S)-17b increases intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. []

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone and Congeners

    Compound Description: This series of spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrones, which includes the specific compound 2-[(4-bromo-2-fluorophenyl)methyl]-6- fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, are potent aldose reductase inhibitors (ARIs). These compounds have been evaluated for their ability to inhibit aldose reductase activity in vitro and galactitol accumulation in the lenses and sciatic nerves of galactose-fed rats in vivo. []

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

    Compound Description: These two benzamide derivatives were synthesized and their crystal structures analyzed. The study focuses on their molecular geometries, intra- and intermolecular interactions, and crystal packing arrangements. These characteristics are essential for understanding their solid-state properties and potential applications. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

    Compound Description: This compound, referred to as FNA in the study, is a potent HDAC3 inhibitor with in vitro and in vivo antitumor activity. It selectively inhibits class I HDACs (HDAC1, 2, and 3) and shows significant activity against the HDAC3 isoform. FNA effectively inhibits the growth of HepG2 liver cancer cells in both laboratory settings and animal models. []

tert-Butyl (tert-butoxy(oxo)methyl)(5-bromo-2-fluorophenyl)carbamate

    Compound Description: The crystal structure of this compound has been elucidated, providing detailed information about its molecular geometry and packing arrangement in the solid state. []

4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-Bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

    Compound Description: These two isomeric nitrophenyl benzamide derivatives have been characterized for their crystal structures, revealing three-dimensional supramolecular architectures formed through various intermolecular interactions. []

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

    Compound Description: The crystal structure of this fluorinated benzamide derivative has been determined. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide Fumarate

    Compound Description: This benzamide derivative, specifically its fumarate salt, has been investigated for its potential in treating gastrointestinal disorders. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

    Compound Description: The crystal structure of this benzamide derivative has been reported. []

4-Bromo-N-(2-nitrophenyl)benzamide

    Compound Description: This compound's crystal structure has been analyzed, highlighting the importance of intermolecular interactions in its solid-state packing. []

2-(6-bromo-2,3-dioxoindolin)-N-substituted Phenylacetamide Derivatives

    Compound Description: This class of compounds exhibits notable anticonvulsant and antidepressant activities. Their chemical structures were confirmed by various spectroscopic methods, and their biological effects were evaluated using the Porsolt’s behavioral despair (forced swimming) test and pentylenetetrazole (PTZ)-induced seizure models in mice. []

4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol

    Compound Description: The crystal structure of this Schiff base compound derived from a substituted phenol has been determined. []

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide

    Compound Description: This benzamide derivative's crystal structure has been elucidated. []

4-Bromo-N-(2-hydroxyphenyl)benzamide

    Compound Description: The crystal structure of this benzamide derivative, derived from a substituted phenol, has been determined. []

JNJ-26070109 [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]

    Compound Description: JNJ-26070109 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor. It exhibits high affinity for human, rat, and dog CCK2 receptors and displays competitive antagonism in various in vitro and ex vivo assays. []

2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide

    Compound Description: The crystal structure of this fluorinated benzamide derivative has been reported. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    Compound Description: This compound has been identified as a potential non-peptide antagonist of the chemokine receptor CCR5, which is a key player in HIV-1 entry into cells. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) and Analogues

    Compound Description: CB-30865 is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD biosynthesis. Structural modifications of CB-30865 have led to the development of analogues with improved biochemical and cellular Nampt inhibitory activity and enhanced cytotoxicity against cancer cells. []

    Compound Description: This series of benzamide derivatives containing a carbamothioyl group have been synthesized and complexed with nickel(II) and copper(II) ions. These complexes have been characterized, and their structures elucidated, providing insights into their coordination chemistry and potential applications. []

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

    Compound Description: This compound exhibits promising antitumor activity, as demonstrated by its inhibitory effects on the growth of the HeLa cell line. Its crystal structure has been determined, providing valuable information about its molecular geometry and potential intermolecular interactions. []

4-Bromo-N-(diethylcarbamothioyl)benzamide

    Compound Description: The crystal structure of this compound has been solved and its molecular geometry analyzed, revealing a twisted conformation with an intramolecular N-H⋯O interaction. []

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

    Compound Description: This compound represents a new non-peptide CCR5 antagonist. It was synthesized and characterized as part of research efforts to develop novel anti-HIV agents. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    Compound Description: This molecule is a novel non-peptide antagonist of the CCR5 receptor, identified through structure-activity relationship studies. []

4-Bromo-N-phenylbenzamide

    Compound Description: The crystal structure of this benzamide derivative has been determined, providing insights into its molecular conformation and packing arrangement. []

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: The crystal structure of this novel compound, incorporating an adamantane group, has been determined, revealing the presence of various intermolecular interactions. []

N‐(4‐Fluorophenyl)methanesulfonamide

    Compound Description: This sulfonamide derivative has been structurally characterized and compared to other substituted sulfonanilides. []

4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide

    Compound Description: This compound is a key intermediate in the synthesis of atorvastatin, a drug used to lower cholesterol levels. Its synthesis highlights the use of readily available starting materials and efficient reaction steps. []

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

    Compound Description: A series of esters, hydrazides, and hydrazones derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and evaluated for their antifungal activity. These compounds demonstrated potent inhibitory effects against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. []

2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido)acetic acids

    Compound Description: This series of compounds readily forms Münchnones, which are reactive intermediates useful in organic synthesis. Their reactivity has been explored in various reactions, including those leading to N-acyl urea derivatives. []

    Compound Description: This series of benzamide derivatives, designed and synthesized to incorporate coumarin or azacoumarin moieties, exhibits cytotoxic activity against the HepG2 liver cancer cell line. []

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

    Compound Description: A series of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were synthesized and characterized. []

Imatinib Intermediate: N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine

    Compound Description: This compound is a critical intermediate in a new synthetic route for imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

    Compound Description: CPAM is a small molecule with antioxidant, antidiabetic, and antibacterial properties. It has been shown to lower blood sugar levels in diabetic rats and exhibit activity against various bacterial strains, including drug-resistant Staphylococcus aureus. []

MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea} and MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide}

    Compound Description: These two compounds, identified from a malaria box screening, demonstrate potent anti-staphylococcal and anti-biofilm activities. []

bis(4-bromo-N-(diethylcarbamothioyl)benzamido)nickel(II)

    Compound Description: This nickel(II) complex, derived from a 4-bromobenzamide derivative, has been structurally characterized by X-ray diffraction analysis. []

bis(4-bromo-N-(di-n-butylcarbamothioyl)benzamido)copper(II)

    Compound Description: This copper(II) complex, synthesized from a 4-bromobenzamide derivative, has been structurally characterized by X-ray crystallography. []

4‐Bromo‐N‐(3,4,5‐trimethoxy­phen­yl)benzamide

    Compound Description: This benzamide derivative has been structurally characterized. []

Ethyl N‐(3‐((2‐bromo‐4‐(perfluoropropan‐2‐yl)‐6‐(trifluoromethyl)phenyl)carbamoyl)‐2‐fluorophenyl)‐N‐(4-cyanobenzoyl)glycinate and Ethyl N‐(3‐((2‐bromo‐4‐(perfluoropropan‐2‐yl)‐6‐(trifluoromethyl)phenyl)carbamoyl)‐2‐fluorophenyl)‐N‐(6-fluoronicotinoyl)glycinate

    Compound Description: These meta-diamide compounds demonstrate potent insecticidal activity against Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). Their efficacy is comparable to that of broflanilide, a commercially available insecticide. []

N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide

    Compound Description: The crystal structure of this benzamide derivative has been reported. []

1-[N-(4-Fluorophenyl)]naphthaldimine

    Compound Description: This Schiff base compound, derived from 2-hydroxy-1-naphthaldehyde and 4-fluoroaniline, has been structurally characterized. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

    Compound Description: This compound has been synthesized through a microwave-assisted Fries rearrangement and structurally characterized by X-ray crystallography. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

    Compound Description: BMS-795311 is a potent and orally available inhibitor of cholesteryl ester transfer protein (CETP). It has been investigated for its potential to raise HDL-C levels and reduce atherosclerosis. []

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide (NCQ 115)

    Compound Description: NCQ 115 is a dopamine D2 receptor antagonist that has been structurally characterized by X-ray crystallography. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

    Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener with potential for treating overactive bladder. It has shown promising bladder selectivity in preclinical models. []

4-(2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamido)-N-(4-fluorophenyl)benzamide (T-1-AFPB)

    Compound Description: T-1-AFPB is a theobromine derivative designed as a potential VEGFR-2 inhibitor. It has shown promising in vitro activity against VEGFR-2 and several cancer cell lines. []

Properties

Product Name

N-(4-bromo-2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

Molecular Formula

C18H18BrFN2O2

Molecular Weight

393.2 g/mol

InChI

InChI=1S/C18H18BrFN2O2/c19-15-5-6-17(16(20)11-15)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)

InChI Key

VXDWXHXJEDEALR-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.